Computed Lipophilicity (XLogP3-AA) vs. 2,2-Dimethyl-4,5-diphenyl-2H-imidazole
The target compound exhibits a computed XLogP3-AA value of 4.4, while the 2,2-dimethyl analog (CAS 31839-62-0) yields a value of 3.4, a difference of +1.0 log unit [1][2]. This corresponds to an approximately 10-fold higher predicted partition coefficient for the diethyl derivative, which indicates significantly greater lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 2,2-Dimethyl-4,5-diphenyl-2H-imidazole: 3.4 |
| Quantified Difference | +1.0 log unit (~10× higher partition coefficient) |
| Conditions | Computational method XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 1-log-unit difference in lipophilicity can substantially affect membrane permeability, off-target binding, and metabolic stability, guiding users who require a more lipophilic 4,5-diphenylimidazole scaffold toward the diethyl compound.
- [1] PubChem Compound Summary for CID 3723113, 2,2-Diethyl-4,5-diphenyl-2H-imidazole. XLogP3-AA = 4.4. National Center for Biotechnology Information, 2025.09.15 release. View Source
- [2] PubChem Compound Summary for CID 247140, 2,2-Dimethyl-4,5-diphenyl-2h-imidazole. XLogP3-AA = 3.4. National Center for Biotechnology Information, 2025.09.15 release. View Source
